(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone
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Overview
Description
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone is a complex organic molecule featuring a 1,2,4-triazole ring, an azetidine ring, and a dihydrobenzo[dioxin] moiety
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound incorporates a 1,2,4-triazole moiety, which is a common structural motif in many pharmaceuticals and has been associated with a wide range of biological activities . .
Mode of Action
The 1,2,4-triazole moiety is known to interact with various biological targets through hydrogen bonding and other non-covalent interactions
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Compounds containing 1,2,4-triazole moieties have been found to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and carboxylic acids under acidic conditions.
Synthesis of the azetidine ring: Azetidine can be synthesized via cyclization reactions involving amines and haloalkanes.
Coupling of the triazole and azetidine rings: This step often involves nucleophilic substitution reactions where the triazole moiety is introduced to the azetidine ring.
Incorporation of the dihydrobenzo[dioxin] moiety: This can be achieved through etherification reactions involving appropriate phenolic precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and azetidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation products: Oxidized derivatives of the triazole and azetidine rings.
Reduction products: Reduced forms of the carbonyl group.
Substitution products: Substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring is known for its ability to inhibit the growth of various microorganisms.
Medicine
In medicine, the compound is being investigated for its potential use as an anticancer agent. The presence of the triazole ring, which is a common motif in many pharmaceuticals, suggests that it could interact with biological targets involved in cancer cell proliferation.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and versatile structure.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal properties.
Azetidine derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Dihydrobenzo[dioxin] derivatives: Investigated for their potential use in materials science and medicinal chemistry.
Uniqueness
The uniqueness of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone lies in its combination of these three distinct moieties, which endows it with a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(12-2-1-3-13-14(12)22-5-4-21-13)18-6-11(7-18)8-19-10-16-9-17-19/h1-3,9-11H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXGAUBHLYZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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